![molecular formula C30H12Cl2O2 B12684187 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione CAS No. 85153-39-5](/img/structure/B12684187.png)
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione is a complex organic compound with the molecular formula C₃₀H₁₂Cl₂O₂ It is characterized by its unique structure, which includes two chlorine atoms and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of chlorine atoms and ketone groups. Common reagents used in these reactions include chlorinating agents and oxidizing agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The industrial process may also involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione involves its interaction with specific molecular targets. The chlorine atoms and ketone groups play a crucial role in its reactivity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,14-Dibromoaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Similar structure but with bromine atoms instead of chlorine.
6,14-Difluoroaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Fluorine atoms replace chlorine atoms.
6,14-Dimethylaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Methyl groups instead of chlorine atoms.
Uniqueness
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione is unique due to the presence of chlorine atoms, which influence its reactivity and potential applications. The chlorine atoms can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
CAS No. |
85153-39-5 |
|---|---|
Molecular Formula |
C30H12Cl2O2 |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
12,26-dichlorooctacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1(29),2,4,6,8,11,13,15(30),16,18,20,22,25,27-tetradecaene-10,24-dione |
InChI |
InChI=1S/C30H12Cl2O2/c31-19-12-10-18-24-22-14-6-2-4-8-16(14)30(34)28-20(32)11-9-17(26(22)28)23(24)21-13-5-1-3-7-15(13)29(33)27(19)25(18)21/h1-12H |
InChI Key |
MLJHQWODFQNJMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C5=C6C(=C(C=C5)Cl)C(=O)C7=CC=CC=C7C6=C4C8=C3C(=C(C=C8)Cl)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


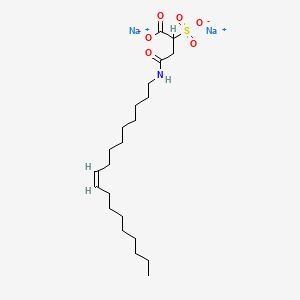

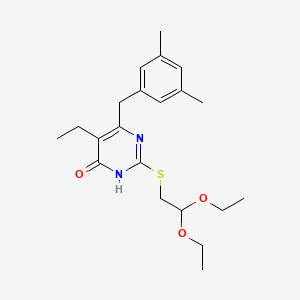
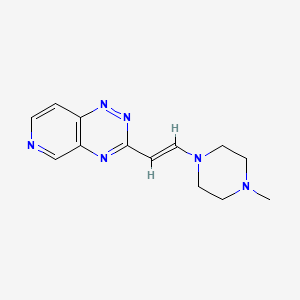
![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
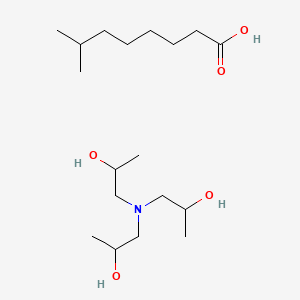
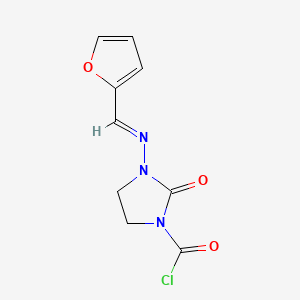
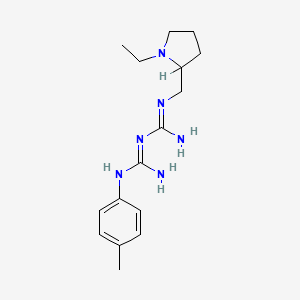
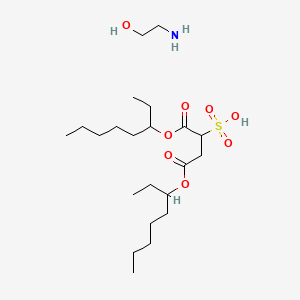
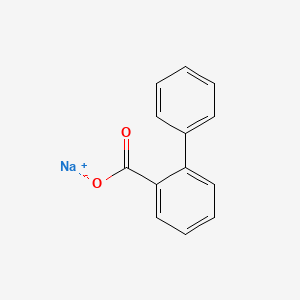
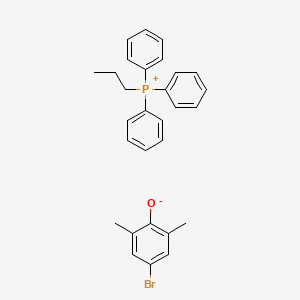
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)


